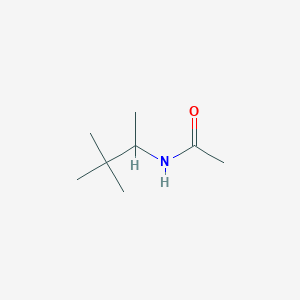

N-(3,3-dimethylbutan-2-yl)acetamide

Description

Properties

CAS No. |

23602-17-7 |

|---|---|

Molecular Formula |

C8H17NO |

Molecular Weight |

143.23 g/mol |

IUPAC Name |

N-(3,3-dimethylbutan-2-yl)acetamide |

InChI |

InChI=1S/C8H17NO/c1-6(8(3,4)5)9-7(2)10/h6H,1-5H3,(H,9,10) |

InChI Key |

UHISWKXODLBRNT-UHFFFAOYSA-N |

Canonical SMILES |

CC(C(C)(C)C)NC(=O)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

N-(3,3-dimethylbutan-2-yl)acetamide can be synthesized through hydroamination methods. One innovative approach reported by Baran and coworkers involves the practical olefin hydroamination with nitroarenes . This method provides a straightforward route to access this hindered amine.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the hydroamination method mentioned above can be scaled up for industrial applications. The reaction conditions typically involve the use of olefins and nitroarenes under controlled temperatures and pressures to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions

N-(3,3-dimethylbutan-2-yl)acetamide undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding amides or other oxidized derivatives.

Reduction: Reduction reactions can convert it into amines or other reduced forms.

Substitution: It can participate in substitution reactions where the acetamide group is replaced by other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The reaction conditions vary depending on the desired product but generally involve controlled temperatures and specific solvents .

Major Products Formed

Scientific Research Applications

N-(3,3-dimethylbutan-2-yl)acetamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(3,3-dimethylbutan-2-yl)acetamide involves its interaction with molecular targets and pathways in biological systems. The compound’s hindered amine structure allows it to bind selectively to specific enzymes or receptors, modulating their activity. This selective binding can lead to various biological effects, making it a valuable tool in drug development .

Comparison with Similar Compounds

Comparative Analysis with Structurally Related Acetamides

Substituent Diversity and Physicochemical Properties

The physicochemical properties of acetamides are heavily influenced by their substituents. Below is a comparative overview of key compounds:

Key Observations:

- Lipophilicity : The branched alkyl and fluorophenyl groups in the target compound enhance lipophilicity compared to furan- or pyrazole-containing analogs, which exhibit mixed polarity .

- Solubility: Compounds like N-(6-aminohexyl)acetamide show high water solubility due to their aliphatic amino group, contrasting with the target compound’s likely preference for organic solvents .

- Synthetic Routes : While the target compound’s synthesis is unspecified, related acetamides are synthesized via acetylation (e.g., furan derivatives) or heterocyclic reactions (e.g., thienyl derivatives) .

Data Gaps and Research Needs

- Spectroscopic Data : Unlike N-(3-acetyl-2-thienyl)acetamide (full NMR/MS data in ), the target compound lacks detailed characterization, necessitating further studies .

- Biological Activity : Evidence for the target compound’s applications is speculative, whereas metabolites like N-[3-methyl-5-mercapto-1,3,4-thiadiazol-2-yl]acetamide () have documented roles in drug metabolism .

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly employed to prepare N-(3,3-dimethylbutan-2-yl)acetamide?

- Answer : The compound can be synthesized via nucleophilic acyl substitution, where 3,3-dimethylbutan-2-amine reacts with acetyl chloride or acetic anhydride under controlled conditions. Solvent choice (e.g., dichloromethane or THF) and temperature (0–25°C) are critical to minimize side reactions. Post-synthesis purification often involves column chromatography or recrystallization .

Q. Which spectroscopic techniques are optimal for characterizing this compound?

- Answer :

- ¹H/¹³C NMR : Identifies alkyl and acetamide protons (e.g., methyl groups at δ ~1.0–1.2 ppm, carbonyl at ~170 ppm).

- IR Spectroscopy : Confirms the amide C=O stretch (~1650–1680 cm⁻¹) and N–H bending (~1550 cm⁻¹).

- Mass Spectrometry : Molecular ion peaks ([M+H]⁺) validate the molecular weight (e.g., m/z ~157 for C₈H₁₅NO) .

Q. How does the branched alkyl chain affect the compound’s solubility and stability?

- Answer : The 3,3-dimethylbutan-2-yl group enhances lipophilicity, reducing water solubility but improving stability in organic solvents. Stability studies under varying pH and temperature conditions (e.g., 25–60°C) are recommended to assess degradation pathways .

Advanced Research Questions

Q. What strategies resolve contradictions in crystallographic data for N-substituted acetamides with bulky substituents?

- Answer : Meta-substituents (e.g., methyl or nitro groups) influence hydrogen-bonding networks and crystal packing. For this compound, single-crystal XRD can clarify intermolecular interactions. Comparative analysis with analogs (e.g., N-(2,4-dimethylphenyl)acetamide) reveals steric effects on lattice parameters .

Q. How can computational modeling predict the reactivity of this compound in nucleophilic acyl transfer reactions?

- Answer : Density Functional Theory (DFT) calculations assess transition states and charge distribution. For example, the electron-withdrawing nature of the acetamide group and steric hindrance from the branched chain may slow nucleophilic attack at the carbonyl carbon. Solvent effects (e.g., dielectric constant) should be modeled using implicit solvation .

Q. What are the challenges in achieving enantiomeric purity for chiral derivatives of this compound?

- Answer : The stereochemistry at the 2-yl position requires chiral catalysts (e.g., BINOL-derived phosphoric acids) during synthesis. Chiral HPLC or capillary electrophoresis with cyclodextrin-based mobile phases can separate enantiomers. Kinetic resolution studies under varying temperatures (e.g., −20°C to 25°C) optimize enantioselectivity .

Q. How do substituent effects on the acetamide moiety influence its biological activity?

- Answer : The branched alkyl chain may enhance membrane permeability, making the compound a candidate for drug delivery. In vitro assays (e.g., cytotoxicity on cancer cell lines) paired with logP measurements quantify bioavailability. Structural analogs with nitro or halogen substituents can be screened for comparative SAR .

Methodological Guidance

- Contradiction Analysis : When spectral data (e.g., NMR splitting patterns) conflict with expected structures, employ 2D NMR (COSY, HSQC) to resolve stereochemical ambiguities .

- Thermodynamic Studies : Use Differential Scanning Calorimetry (DSC) to measure melting points and phase transitions. Compare with computational thermochemistry data (e.g., Gibbs free energy of formation) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.